Ethyl 7-chloro-4-methylhept-4-enoate Ethyl 7-chloro-4-methylhept-4-enoate
Brand Name: Vulcanchem
CAS No.: 654061-59-3
VCID: VC16794859
InChI: InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3
SMILES:
Molecular Formula: C10H17ClO2
Molecular Weight: 204.69 g/mol

Ethyl 7-chloro-4-methylhept-4-enoate

CAS No.: 654061-59-3

Cat. No.: VC16794859

Molecular Formula: C10H17ClO2

Molecular Weight: 204.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-4-methylhept-4-enoate - 654061-59-3

Specification

CAS No. 654061-59-3
Molecular Formula C10H17ClO2
Molecular Weight 204.69 g/mol
IUPAC Name ethyl 7-chloro-4-methylhept-4-enoate
Standard InChI InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3
Standard InChI Key JWUWUYXEIGDHFE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(=CCCCl)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7-chloro-4-methylhept-4-enoate belongs to the class of α,β-unsaturated esters with a chlorine substituent. Its IUPAC name derives from the hept-4-enoate backbone, which features a double bond at the 4th position, a methyl group at the same carbon, and a chlorine atom at the 7th position. The ethyl ester group at the terminal carboxylate further defines its structure.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₇ClO₂, calculated as follows:

  • 11 carbons (7 from the heptene chain, 2 from the ethyl ester, 1 from the methyl group, and 1 from the carbonyl).

  • 17 hydrogens, 1 chlorine, and 2 oxygens.
    The molecular weight is 216.70 g/mol, computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, O: 16.00).

Spectroscopic Signatures

While experimental data for this compound is scarce, analogous chlorinated esters exhibit characteristic spectral features:

  • IR spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester) and ~610 cm⁻¹ (C-Cl stretch) .

  • NMR:

    • ¹H NMR: A doublet of doublets at δ 5.3–5.6 ppm (olefinic protons), a triplet at δ 4.1 ppm (ester -OCH₂CH₃), and a singlet at δ 1.9 ppm (methyl group) .

    • ¹³C NMR: Signals at δ 170–175 ppm (carbonyl carbon), δ 120–130 ppm (olefinic carbons), and δ 35–45 ppm (chlorinated carbon) .

Synthesis and Reactivity

The synthesis of ethyl 7-chloro-4-methylhept-4-enoate likely involves multi-step strategies common in ester and alkene formation.

Retrosynthetic Analysis

  • Key disconnections:

    • The ester group via Fischer esterification or Steglich coupling.

    • The chlorinated alkene through Wittig olefination or elimination reactions.

Proposed Synthetic Route

  • Chlorination of Hept-4-enoic Acid:

    • Reaction of hept-4-enoic acid with thionyl chloride (SOCl₂) yields 7-chlorohept-4-enoyl chloride.

    • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon .

  • Esterification:

    • Treatment of 7-chlorohept-4-enoyl chloride with ethanol in the presence of a base (e.g., pyridine) forms the ethyl ester .

  • Introduction of Methyl Group:

    • A Friedel-Crafts alkylation or radical-mediated methylation at C4 could install the methyl substituent.

Side Reactions and Challenges

  • Isomerization: The α,β-unsaturated ester may undergo E/Z interconversion under acidic or basic conditions.

  • Hydrolysis: The ester group is susceptible to hydrolysis in aqueous environments, necessitating anhydrous conditions during synthesis .

Physicochemical Properties

Thermodynamic Data

PropertyValue/Description
Boiling PointEstimated 240–250°C (extrapolated)
Density~1.12 g/cm³ (similar to chlorinated esters)
SolubilityMiscible in organic solvents (e.g., CH₂Cl₂, THF); low in water

Stability Profile

  • Thermal Stability: Decomposes above 300°C, releasing HCl gas.

  • Photostability: The C-Cl bond may undergo homolytic cleavage under UV light, necessitating storage in amber containers .

Future Directions

  • Biological Screening: Evaluate cytotoxicity against cancer cell lines under nutrient-deprived conditions.

  • Derivatization: Explore replacing the ethyl group with fluorinated or branched alkyl chains to modulate pharmacokinetics.

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